Fmoc-D-His(3-Me)-OH
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Overview
Description
Fmoc-D-Histidine(3-Methyl)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the 3-position of the imidazole ring. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(3-Methyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-Histidine is protected using the Fmoc group. This is achieved by reacting D-Histidine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation of the Imidazole Ring: The imidazole ring of the protected histidine is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-D-Histidine(3-Methyl)-OH in high purity.
Industrial Production Methods: In an industrial setting, the production of Fmoc-D-Histidine(3-Methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and methylation reactions efficiently.
Automated Purification Systems: These systems are employed to purify the product, ensuring consistency and high yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: Fmoc-D-Histidine(3-Methyl)-OH can undergo peptide coupling reactions with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The imidazole ring can participate in substitution reactions, where the methyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Substitution: Various electrophiles in the presence of a base.
Major Products:
Deprotected Amino Acid: D-Histidine(3-Methyl)-OH.
Peptides: Peptides containing the Fmoc-D-Histidine(3-Methyl)-OH residue.
Substituted Derivatives: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-Histidine(3-Methyl)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.
Catalysis: The imidazole ring can act as a catalyst in various organic reactions.
Biology:
Protein Engineering: This compound is used in the design and synthesis of modified proteins with enhanced properties.
Enzyme Inhibition: It can be used to study enzyme-substrate interactions and develop enzyme inhibitors.
Medicine:
Drug Development: Fmoc-D-Histidine(3-Methyl)-OH is used in the development of peptide-based drugs and therapeutic agents.
Diagnostic Tools: It is employed in the synthesis of diagnostic peptides for medical imaging and disease detection.
Industry:
Material Science: This compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Biotechnology: It is utilized in the production of biocompatible materials and bioactive surfaces.
Mechanism of Action
Molecular Targets and Pathways:
Peptide Bond Formation: Fmoc-D-Histidine(3-Methyl)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.
Catalytic Activity: The imidazole ring can act as a nucleophile or base in various catalytic processes, facilitating reactions such as hydrolysis and phosphorylation.
Comparison with Similar Compounds
Fmoc-D-Histidine-OH: Lacks the methyl group at the 3-position of the imidazole ring.
Fmoc-L-Histidine(3-Methyl)-OH: The L-enantiomer of the compound.
Fmoc-D-Histidine(1-Methyl)-OH: Methylation at the 1-position of the imidazole ring.
Uniqueness:
Methylation Position: The 3-methyl group on the imidazole ring of Fmoc-D-Histidine(3-Methyl)-OH provides unique steric and electronic properties, influencing its reactivity and interactions.
Enantiomeric Form: The D-enantiomer offers different biological activity and stability compared to the L-enantiomer.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYXEZHNPXCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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